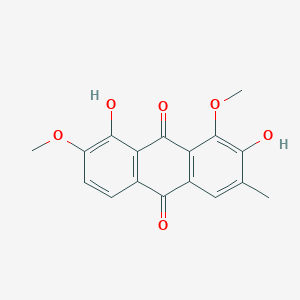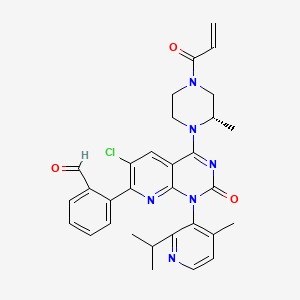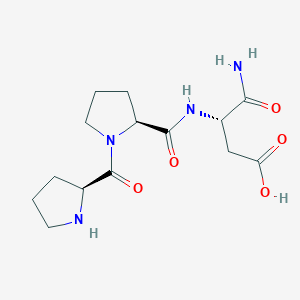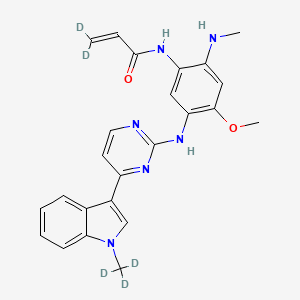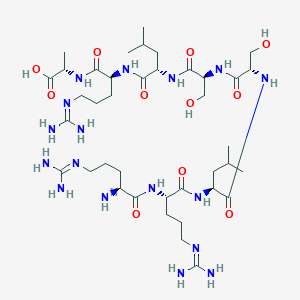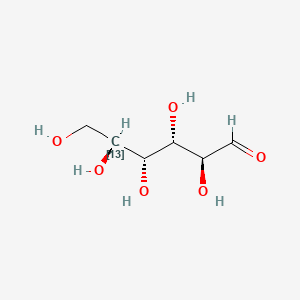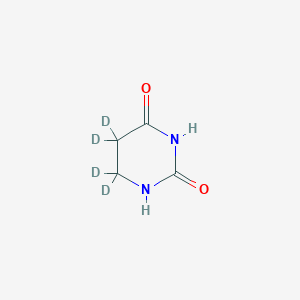
Dihydro Uracil-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro Uracil-d4, also known as 5,6-Dihydro-2,4(1H,3H)-pyrimidinedione-d4, is a deuterium-labeled derivative of dihydro uracil. This compound is primarily used as a stable isotope-labeled standard in various biochemical and analytical applications. The molecular formula of this compound is C4H2D4N2O2, and it has a molecular weight of 118.13 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Uracil-d4 typically involves the deuteration of dihydro uracil. One common method is the catalytic hydrogenation of uracil in the presence of deuterium gas. This process replaces the hydrogen atoms in the uracil molecule with deuterium atoms, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure efficient deuteration. The product is then purified using chromatographic techniques to achieve the desired purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions: Dihydro Uracil-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uracil.
Reduction: It can be further reduced to form tetrahydro uracil.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Uracil
Reduction: Tetrahydro uracil
Substitution: Various substituted uracil derivatives.
Aplicaciones Científicas De Investigación
Dihydro Uracil-d4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in studies of nucleic acid metabolism and DNA repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to trace the metabolic pathways of uracil and its derivatives.
Industry: Applied in the development of new pharmaceuticals and as a reference standard in quality control
Mecanismo De Acción
The mechanism of action of Dihydro Uracil-d4 involves its incorporation into nucleic acids and subsequent participation in metabolic pathways. It serves as a substrate for various enzymes involved in pyrimidine metabolism, including dihydropyrimidine dehydrogenase and dihydropyrimidinase. These enzymes catalyze the reduction and hydrolysis of this compound, leading to the formation of uracil and other metabolites .
Comparación Con Compuestos Similares
Dihydrouracil: A non-deuterated analog of Dihydro Uracil-d4.
Tetrahydro uracil: A fully reduced form of uracil.
Uracil: The oxidized form of this compound.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in analytical and biochemical research. The presence of deuterium atoms allows for precise tracking and quantification in various experimental setups, providing insights into metabolic pathways and reaction mechanisms that are not easily achievable with non-labeled compounds .
Propiedades
Fórmula molecular |
C4H6N2O2 |
|---|---|
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
5,5,6,6-tetradeuterio-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i1D2,2D2 |
Clave InChI |
OIVLITBTBDPEFK-LNLMKGTHSA-N |
SMILES isomérico |
[2H]C1(C(=O)NC(=O)NC1([2H])[2H])[2H] |
SMILES canónico |
C1CNC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12396161.png)
